![molecular formula C8H7N3O2 B1398137 Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate CAS No. 1033772-26-7](/img/structure/B1398137.png)
Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate
Overview
Description
Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family These compounds are known for their diverse biological activities and are often used in pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate typically involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H). This reaction is carried out at room temperature in ethanol, resulting in moderate to good yields . The process involves a sequential opening/closing cascade reaction, which is advantageous due to its simplicity and operational ease.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of solid catalysts like AC-SO3H, which are cost-effective and environmentally friendly, suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate is a compound of significant interest in various scientific fields due to its unique chemical structure and potential biological activities. This article provides a detailed overview of its applications, focusing on its roles in chemistry, biology, and medicine.
Chemistry
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups through substitution reactions, enhancing its chemical diversity.
Biology
This compound has shown potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. Notably, it has been studied for its effects on:
- Cyclin-dependent Kinases (CDKs) : Inhibition of CDK2 has been linked to reduced proliferation in cancer cell lines.
- TBK1 Inhibition : Derivatives have demonstrated potent inhibition of TBK1 with IC50 values as low as 0.2 nM, affecting downstream signaling pathways related to immune response and cancer proliferation.
Medicine
Research indicates that this compound has potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders. Its derivatives are being explored for their efficacy against specific molecular targets involved in disease progression.
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of this compound on CDKs. Results indicated that the compound effectively reduced cell proliferation in several cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
Case Study 2: Antimicrobial Activity
Research into the antimicrobial properties of this compound revealed promising results against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, highlighting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially prevent the growth of cancer cells .
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridine: This compound has a similar fused ring structure but differs in the position of the nitrogen atoms.
1H-pyrazolo[4,3-c]pyridine: This compound also features a fused pyrazole and pyridine ring but with a different fusion pattern.
Uniqueness: Its ability to inhibit specific kinases sets it apart from other similar compounds .
Biological Activity
Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.
Structural Characteristics
This compound features a fused pyrazole and pyridine ring system with a carboxylate ester group. This unique structure contributes to its reactivity and biological interactions. The presence of the methyl group at the 5-position enhances its lipophilicity, potentially improving its bioavailability and cellular uptake.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary studies have shown effectiveness against bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways necessary for bacterial survival .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies demonstrate that it can inhibit the proliferation of several cancer cell lines, including HeLa and HCT116 cells. The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related pyrazolo[3,4-b]pyridines have shown IC50 values as low as 0.36 µM against CDK2, indicating potent inhibitory effects .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Cyclin-Dependent Kinase Inhibition : The compound acts as a bioisostere of adenine, mimicking ATP interactions at the kinase domain, thereby inhibiting CDK activity and leading to cell cycle arrest .
- Enzyme Interaction : Molecular docking studies suggest that this compound can bind to enzyme active sites, modulating their activity through competitive inhibition .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
Study | Findings |
---|---|
Study A | Demonstrated significant antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 25 µg/mL. |
Study B | Reported IC50 values for anticancer activity against HeLa cells at 15 µM, indicating moderate potency in inhibiting cell proliferation. |
Study C | Explored structural modifications leading to enhanced activity; derivatives showed improved binding affinity to CDK2 with IC50 values reduced to 0.5 µM. |
Properties
IUPAC Name |
methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5-3-10-11-7(5)4-9-6/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURKKUMGBDLGQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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